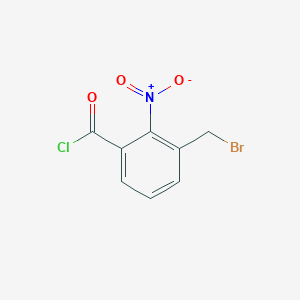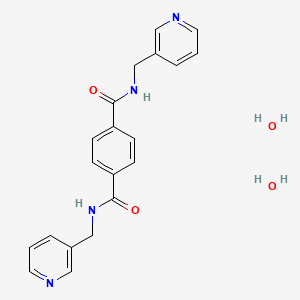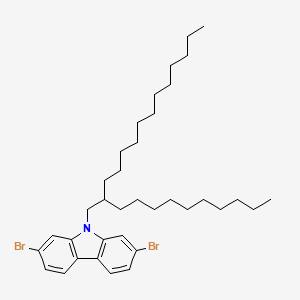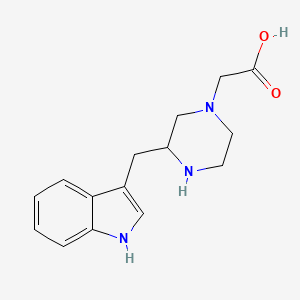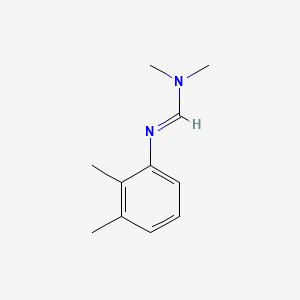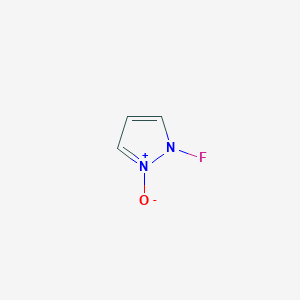![molecular formula C13H15N3O3 B14179789 2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid CAS No. 89221-11-4](/img/structure/B14179789.png)
2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid is an organic compound that features a triazole ring, a phenoxy group, and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via “Click” chemistry, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction where a phenol derivative reacts with a suitable leaving group.
Introduction of the Propanoic Acid Moiety: The final step involves the esterification or amidation of the intermediate compound to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the phenoxy group can interact with hydrophobic pockets in proteins . These interactions can inhibit enzyme activity or alter protein function, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,3-Triazole Derivatives: These compounds share the triazole ring and have similar chemical properties.
Phenoxyacetic Acids: These compounds have a phenoxy group and a carboxylic acid moiety, making them structurally similar.
Uniqueness
2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid is unique due to the combination of the triazole ring and the phenoxy group, which imparts specific chemical and biological properties . This combination allows for unique interactions with molecular targets, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
89221-11-4 |
|---|---|
Molekularformel |
C13H15N3O3 |
Molekulargewicht |
261.28 g/mol |
IUPAC-Name |
2-[4-(1-ethyltriazol-4-yl)phenoxy]propanoic acid |
InChI |
InChI=1S/C13H15N3O3/c1-3-16-8-12(14-15-16)10-4-6-11(7-5-10)19-9(2)13(17)18/h4-9H,3H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
FJBHHGVQDCGHLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(N=N1)C2=CC=C(C=C2)OC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


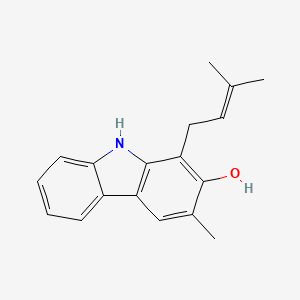
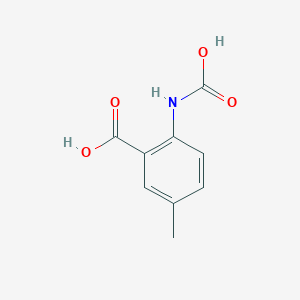
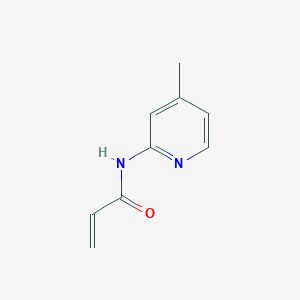
![Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane](/img/structure/B14179721.png)

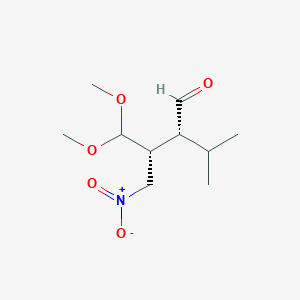

![7-Ethyl-1-{[(propan-2-yl)oxy]methyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B14179748.png)
